molecular formula C22H32ClNO3 B1143239 (3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride CAS No. 162220-36-2

(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride

Cat. No.: B1143239
CAS No.: 162220-36-2
M. Wt: 393.95
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Description

(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a muscarinic receptor antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride involves multiple steps. One common method includes the formation of the azabicyclo[3.3.1]nonane core followed by esterification with 2-cyclopentyl-2-hydroxy-2-phenylacetic acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its interactions with biological receptors, particularly muscarinic receptors.

    Medicine: Investigated for its potential therapeutic effects as a muscarinic receptor antagonist, which could be useful in treating conditions like overactive bladder and chronic obstructive pulmonary disease (COPD).

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects primarily by antagonizing muscarinic receptors. This involves binding to the receptor sites and inhibiting the action of acetylcholine, a neurotransmitter. This inhibition can lead to various physiological effects, such as relaxation of smooth muscles and reduction of glandular secretions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride is unique due to its specific bicyclic structure, which provides a distinct pharmacological profile. Its ability to selectively target muscarinic receptors makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3.ClH/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18;/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKYHFFECJXLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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